1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a sulfur-containing fragment for drug discovery. The 2-thiophene attachment provides distinct electrostatic and steric profiles vs. the 3-isomer, enabling S-π stacking and sulfur-halogen bonding absent in furan/benzene analogs. The carboxylic acid enables amide coupling via HATU/EDCI. LogP 1.68 and TPSA 57.61 balance permeability and solubility. 95% purity ensures reliable SAR. Competitively priced for large campaigns.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 147636-34-8
Cat. No. B174264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
CAS147636-34-8
Synonyms1-(2-thienylcarbonyl)piperidine-4-carboxylic acid(SALTDATA: FREE)
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C2=CC=CS2
InChIInChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15)
InChIKeyNSWSBWQLPNNZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (CAS 147636-34-8): Molecular Identity and Procurement Baseline


1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (CAS 147636-34-8) is a heterocyclic building block consisting of a piperidine ring bearing a 4-carboxylic acid group and an N-linked thiophene-2-carbonyl moiety . The compound has a molecular formula of C11H13NO3S and a molecular weight of 239.29 g/mol, with a computed LogP (XLogP3-AA) of approximately 1.68 and a topological polar surface area (TPSA) of 57.61 Ų . These physicochemical descriptors position the compound as a moderately lipophilic, low molecular weight scaffold suitable for fragment-based drug discovery and medicinal chemistry optimization campaigns.

Why 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid Cannot Be Casually Substituted: The Quantitative Basis for Specific Selection


Generic substitution among N-acyl piperidine-4-carboxylic acid derivatives is scientifically unjustified due to profound differences in molecular recognition, physicochemical properties, and synthetic utility that directly impact experimental outcomes. Even within the narrow class of thiophene-carbonyl isomers, the 2-position substitution (target compound) confers a distinct electrostatic potential surface, steric profile, and hydrogen-bonding geometry compared to the 3-position isomer [1]. This difference translates into altered binding thermodynamics and pharmacokinetic properties in downstream applications. Moreover, substitution of the thiophene ring with furan or benzene eliminates the unique sulfur-mediated interactions (e.g., S-π, S-H hydrogen bonds, and enhanced polarizability) that are critical for certain target engagements [2]. The quantitative evidence presented in Section 3 demonstrates that these molecular distinctions are not theoretical—they manifest as measurable differences in computed physicochemical parameters, purity specifications, and price-performance ratios that directly inform procurement decisions.

Quantitative Differentiation of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid Against Closest Comparators


Positional Isomerism: 2-Thiophene vs. 3-Thiophene Carbonyl Substitution and Its Impact on Computed Lipophilicity

The 2-thiophene carbonyl regioisomer (target compound) exhibits a computed LogP (XLogP3-AA) of 1.68 , whereas the 3-thiophene carbonyl regioisomer (CAS 926245-69-4) has a computed LogP of 1.1 [1]. This represents a 0.58 LogP unit difference, corresponding to an approximately 3.8-fold difference in octanol-water partition coefficient (P). This variation in lipophilicity can significantly influence membrane permeability, plasma protein binding, and metabolic stability in biological assays.

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Heteroatom Substitution: Thiophene (Sulfur) vs. Furan (Oxygen) Analog and Its Effect on Computed Lipophilicity and Polar Surface Area

The target thiophene-containing compound (CAS 147636-34-8) has a computed LogP of 1.68 and a TPSA of 57.61 Ų . Its furan-oxygen bioisostere, 1-(furan-2-carbonyl)piperidine-4-carboxylic acid (CAS 401581-36-0), has a molecular weight of 223.23 g/mol (16 Da lower) and an oxygen atom in place of sulfur, which eliminates sulfur's polarizability and potential for S-π interactions . While direct LogP and TPSA values for the furan analog were not located in primary literature or authoritative databases, the substitution of sulfur (atomic radius ~105 pm, electronegativity 2.58) with oxygen (atomic radius ~60 pm, electronegativity 3.44) is known to systematically reduce lipophilicity (typical ΔLogP ~0.5–1.0) and alter hydrogen-bond acceptor character, which can be critical for target engagement in sulfur-recognizing binding pockets [1].

Bioisostere Evaluation Medicinal Chemistry ADME Property Prediction

Aromatic Ring Variation: Thiophene-2-carbonyl vs. Benzoyl Analog and Its Impact on Molecular Weight and Lipophilicity

The target thiophene-2-carbonyl compound (MW 239.29) differs from the benzoyl analog, 1-benzoylpiperidine-4-carboxylic acid (CAS 5274-99-7, MW 233.26), by only 6 Da in molecular weight but substantially in aromatic character and lipophilicity . The benzoyl analog, containing a phenyl ring instead of thiophene, is predicted to have a higher LogP due to the greater hydrophobicity of benzene compared to thiophene. Additionally, the thiophene ring in the target compound offers a sulfur atom capable of participating in S-π interactions, sulfur-halogen bonds, and enhanced polarizability, which are absent in the carbocyclic phenyl ring of the benzoyl analog [1]. This molecular distinction is critical when sulfur-specific binding motifs are required for target engagement.

Scaffold Hopping Medicinal Chemistry Structure-Activity Relationship (SAR)

Procurement Purity Differentiation: Quantitative Purity Specifications from Reputable Vendors

Commercial availability data reveal that the target compound is offered at a purity specification of ≥95% by multiple vendors including Sigma-Aldrich (Enamine), ChemScene, and AKSci . In contrast, eMolecules (via Fisher Scientific) offers the compound at 98% purity . This 3% absolute difference in purity specification translates to a 60% reduction in maximum potential impurity burden (from 5% to 2%), which may be critical for applications sensitive to trace contaminants, such as high-throughput screening, biophysical assays, or late-stage functionalization where impurities could interfere with catalysis or yield.

Chemical Procurement Quality Assurance Synthetic Chemistry

Procurement Price Differentiation: Cost per Gram Analysis Across Commercial Suppliers

Commercial pricing data reveal substantial variation in the cost per gram of 1-(thiophene-2-carbonyl)-piperidine-4-carboxylic acid across reputable suppliers. CymitQuimica offers the compound at €139.00 per gram (approximately $150 USD at current exchange rates) , whereas Santa Cruz Biotechnology lists the compound at $248.00 for 500 mg, equating to $496.00 per gram—a 3.3-fold higher unit cost . This price differential is not attributable to purity differences (both suppliers specify ≥95% purity) but rather to vendor-specific pricing strategies, packaging formats, and supply chain overhead. Researchers with budget constraints can achieve identical chemical identity and purity at significantly lower cost by selecting the CymitQuimica source.

Chemical Procurement Budget Optimization Laboratory Supply Chain

Solubility Profile Differentiation: Qualitative Solvent Compatibility for Synthetic and Assay Applications

The target compound exhibits a characteristic solubility profile: it is poorly soluble in water but soluble in selected organic solvents including diethyl ether, dimethylformamide (DMF), and chloroform . This solubility profile distinguishes it from more polar analogs such as 1-(furan-2-carbonyl)piperidine-4-carboxylic acid, which, by virtue of the furan oxygen's greater electronegativity and hydrogen-bonding capacity, may exhibit enhanced aqueous solubility at the expense of organic solvent compatibility [1]. The target compound's preferential solubility in ether, DMF, and chloroform makes it particularly suitable for reactions requiring anhydrous conditions (e.g., amide couplings, Grignard reactions) and for purification via normal-phase chromatography using these solvent systems.

Preformulation Synthetic Chemistry Assay Development

High-Value Application Scenarios for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid Based on Quantified Differentiation


Medicinal Chemistry: Fragment-Based Lead Optimization Requiring Sulfur-Specific Binding Interactions

This compound is optimally deployed as a sulfur-containing fragment in fragment-based drug discovery campaigns targeting proteins with methionine-rich binding pockets, metal-dependent enzymes (e.g., metalloproteases), or hydrophobic clefts that favor sulfur's polarizability. The computed LogP of 1.68 provides an ideal balance of membrane permeability and aqueous solubility for fragment screening . Unlike its furan analog, the thiophene sulfur atom enables S-π stacking with aromatic residues and sulfur-halogen bonding with electrophilic protein surfaces, interactions that are absent in oxygen-containing bioisosteres [1]. The 2-position attachment geometry further ensures proper vector alignment for subsequent fragment growth, distinguishing it from the 3-isomer which presents a different exit vector trajectory.

Synthetic Chemistry: Building Block for Amide Coupling and Metal-Catalyzed Cross-Coupling Reactions

The compound's carboxylic acid group enables facile activation (e.g., via HATU, EDCI, or conversion to acid chloride) for amide bond formation with diverse amine partners, while the thiophene ring provides a handle for subsequent Suzuki-Miyaura, Stille, or direct C–H arylation reactions. Its solubility in DMF and chloroform aligns with standard reaction conditions for these transformations. For cross-coupling applications sensitive to trace metal impurities, procurement of the 98% purity grade from eMolecules/Fisher Scientific is recommended to minimize catalyst poisoning. The 3.3-fold cost advantage of CymitQuimica over Santa Cruz Biotechnology makes large-scale synthesis campaigns economically feasible.

Physicochemical Property Optimization: Lipophilic Scaffold for Balancing ADME Parameters

With a computed LogP of 1.68 and TPSA of 57.61 Ų , this compound resides within the favorable property space for orally bioavailable drug candidates (typically LogP 1–3, TPSA <140 Ų). The 0.58 LogP unit difference relative to the 3-thiophene isomer [2] provides a quantifiable tuning knob for adjusting lipophilicity without altering molecular weight or hydrogen-bonding capacity. This differentiation enables medicinal chemists to systematically explore SAR around membrane permeability and metabolic stability while maintaining core scaffold identity. The compound's solubility in diethyl ether further facilitates liquid-liquid extraction during workup, streamlining purification workflows in parallel synthesis.

Biological Assay Development: Negative Control or Counter-Screen for Thiophene-Dependent Pharmacology

In target-based screening campaigns where a lead series contains a thiophene moiety, this compound can serve as a minimalist scaffold for assessing the contribution of the thiophene ring to observed activity. Its lack of additional substituents beyond the thiophene-2-carbonyl and piperidine-4-carboxylic acid groups makes it an ideal baseline comparator for deconvolution SAR. The 95% purity specification from Sigma-Aldrich and ChemScene ensures that observed effects are not confounded by impurities, while the cost-effective CymitQuimica source allows for inclusion in large-scale counter-screening panels without budget overrun. The compound's moderate lipophilicity (LogP 1.68) reduces the risk of non-specific aggregation-based artifacts compared to highly hydrophobic control compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.